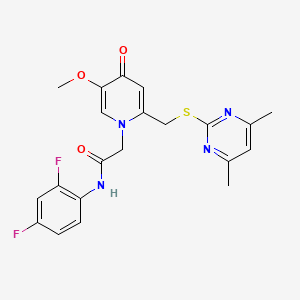
N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20F2N4O3S and its molecular weight is 446.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃F₂N₅ |
| Molecular Weight | 277.27 g/mol |
| CAS Number | 332938-04-2 |
| Structural Formula | Chemical Structure |
Research indicates that this compound exhibits notable inhibitory effects on various enzymes involved in cellular processes. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and is a common target for anticancer drugs .
Antiproliferative Effects
The compound has been evaluated for its antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Carcinoma) | 0.5 |
| M21 (Skin Melanoma) | 0.3 |
| MCF7 (Breast Carcinoma) | 0.7 |
These results suggest that the compound has potent antiproliferative properties, particularly against skin melanoma cells .
Case Studies
- Inhibition of Tumor Growth : A study conducted on chick chorioallantoic membrane assays demonstrated that this compound effectively inhibited angiogenesis and tumor growth at concentrations similar to established chemotherapeutic agents like combretastatin A-4 .
- Resistance Studies : The compound was also tested against chemoresistant cancer cell lines, revealing that it retains its efficacy even in cells resistant to traditional treatments like paclitaxel and vinblastine . This highlights its potential as a novel therapeutic option for resistant cancers.
Toxicity Profile
While the compound shows promising biological activity, its toxicity profile is crucial for therapeutic application. Preliminary studies indicate that it exhibits low toxicity on normal cell lines compared to cancer cells, suggesting a favorable therapeutic index .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A study focusing on the anticancer properties of related compounds reported that certain derivatives achieved percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as OVCAR-8 and SNB-19. These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
Protein Kinase Inhibition
The presence of guanidine-like structures in similar compounds suggests potential for N-(2,4-difluorophenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide to function as a protein kinase inhibitor. Protein kinases play crucial roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
Data Summary Table
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3S/c1-12-6-13(2)25-21(24-12)31-11-15-8-18(28)19(30-3)9-27(15)10-20(29)26-17-5-4-14(22)7-16(17)23/h4-9H,10-11H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKLEDILJMQJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













